1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
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Overview
Description
1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopentyl group, a thiophene ring, and a triazole moiety, which contribute to its diverse chemical properties and reactivity.
Scientific Research Applications
1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
The synthesis of 1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride (NaH) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
1-Cyclopentyl-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can be compared with similar compounds, such as:
1-Cyclopentyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea: This compound features a similar urea linkage and thiophene ring but differs in the substitution pattern on the thiophene ring.
1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea: This compound has a furan ring instead of a triazole ring, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a cyclopentyl group, thiophene ring, and triazole moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclopentyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(15-10-4-1-2-5-10)14-8-11-9-18(17-16-11)12-6-3-7-20-12/h3,6-7,9-10H,1-2,4-5,8H2,(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNCGKMDNCIBBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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